Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H24N2O2 . It is a piperidine derivative that features a tert-butyl ester group and an aminophenyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Mechanism of Action
Mode of Action
It is mentioned as a useful semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation .
Result of Action
Its potential role in targeted protein degradation suggests it may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with and .
Reaction Conditions: The reaction is carried out in the presence of a base such as or to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-aminophenylpiperidine is dissolved in an organic solvent like . Tert-butyl chloroformate is then added dropwise to the solution while maintaining the temperature at around 0°C to 5°C. The reaction mixture is stirred for several hours at room temperature until the reaction is complete.
Purification: The product is purified by or to obtain tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate in high purity.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding .
Reduction: The compound can be reduced to form using reducing agents like or .
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Reagents like and are used in substitution reactions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of pharmaceutical intermediates .
Biology:
- Utilized in the development of biologically active compounds .
- Acts as a ligand in the study of receptor-ligand interactions.
Medicine:
- Investigated for its potential use in the development of therapeutic agents .
- Studied for its role in drug delivery systems .
Industry:
- Used in the production of specialty chemicals .
- Employed in the manufacture of advanced materials .
Comparison with Similar Compounds
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(methoxyphenyl)piperidine-1-carboxylate
Uniqueness:
- The presence of the aminophenyl group in tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate provides unique electronic properties that can influence its reactivity and binding affinity.
- The tert-butyl ester group offers steric hindrance that can affect the compound’s stability and solubility.
Properties
IUPAC Name |
tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-7,13H,8-11,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLQFRXDWBFGMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620434 | |
Record name | tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170011-57-1 | |
Record name | tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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